![molecular formula C17H13ClN2O2 B2908573 2-chloro-N-(4-methoxyphenyl)quinoline-4-carboxamide CAS No. 135323-89-6](/img/structure/B2908573.png)
2-chloro-N-(4-methoxyphenyl)quinoline-4-carboxamide
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Overview
Description
“2-chloro-N-(4-methoxyphenyl)quinoline-4-carboxamide” is a derivative of quinoline, a heterocyclic compound that has received considerable attention due to its versatile applications in the fields of industrial and synthetic organic chemistry . It plays a major role in the field of medicinal chemistry .
Synthesis Analysis
Quinoline and its analogues have been synthesized using various protocols reported in the literature . Classical synthesis protocols such as Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known for the construction of the principal quinoline scaffold . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .
Molecular Structure Analysis
The molecular formula of “2-chloro-N-(4-methoxyphenyl)quinoline-4-carboxamide” is C16H13NO . It has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety .
Chemical Reactions Analysis
Quinoline and its derivatives have been functionalized for biological and pharmaceutical activities . A wide range of synthesis protocols have been reported for the construction of this scaffold .
Physical And Chemical Properties Analysis
The physical and chemical properties of “2-chloro-N-(4-methoxyphenyl)quinoline-4-carboxamide” include a density of 1.1±0.1 g/cm3, boiling point of 397.7±30.0 °C at 760 mmHg, vapour pressure of 0.0±0.9 mmHg at 25°C, enthalpy of vaporization of 62.3±3.0 kJ/mol, flash point of 144.2±14.8 °C, index of refraction of 1.632, molar refractivity of 73.5±0.3 cm3, and molar volume of 206.1±3.0 cm3 .
Scientific Research Applications
Cell Growth Inhibition Assays
This compound has been utilized in cell growth inhibition assays to determine its effect on cancer cell proliferation. It has shown promising results in inhibiting the growth of cancer cells, which could lead to potential therapeutic applications .
Synthesis of Novel Compounds
Researchers have synthesized novel compounds using 2-chloro-N-(4-methoxyphenyl)quinoline-4-carboxamide as a precursor. These compounds have been evaluated for their anticancer properties, expanding the chemical library for drug discovery .
Apoptosis Induction
The compound has been identified as a highly active inducer of apoptosis, which is the process of programmed cell death crucial for cancer treatment. It has shown potent inhibition of cell proliferation in specific cancer cell lines .
Pharmaceutical Synthesis
Advancements in pharmaceutical synthesis have seen this compound being used to create biologically active molecules. It has been part of methods that work with various substituent groups, contributing to the diversity of pharmaceutical compounds .
Aza-Diels Alder Reactions
In the field of organic chemistry, this compound has been involved in aza-Diels Alder reactions, which are used to synthesize complex organic molecules. This has implications for the development of new drugs and materials .
Systemic Acquired Resistance Research
There is research into systemic acquired resistance (SAR) in plants where this compound has shown potency. Understanding SAR can lead to the development of disease-resistant crops .
Future Directions
Quinoline and its derivatives have potential biological and pharmaceutical activities . The recent in vivo and in vitro screening reported by scientists may pave the way for novel drug development . This opens a new window of opportunity for medicinal chemists to access more biomolecular quinolines for future drug development .
Mechanism of Action
Target of Action
Quinoline derivatives are known to interact with a variety of biological targets, including enzymes, receptors, and cellular structures .
Mode of Action
Quinoline derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular function or structure .
Biochemical Pathways
Quinoline derivatives are known to influence a variety of biochemical pathways, often related to their specific targets .
Pharmacokinetics
These properties are crucial for understanding the compound’s bioavailability and overall pharmacokinetics .
Result of Action
Quinoline derivatives are known to have a variety of effects at the molecular and cellular level, often related to their specific targets and mode of action .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can influence the action of many compounds .
properties
IUPAC Name |
2-chloro-N-(4-methoxyphenyl)quinoline-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN2O2/c1-22-12-8-6-11(7-9-12)19-17(21)14-10-16(18)20-15-5-3-2-4-13(14)15/h2-10H,1H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDIAFTQHBBYUIU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=CC(=NC3=CC=CC=C32)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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